2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS No.:
Cat. No.: VC15814177
Molecular Formula: C14H20N4
Molecular Weight: 244.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N4 |
|---|---|
| Molecular Weight | 244.34 g/mol |
| IUPAC Name | 2-cyclopropyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Standard InChI | InChI=1S/C14H20N4/c1-2-11-12(3-1)16-13(10-4-5-10)17-14(11)18-8-6-15-7-9-18/h10,15H,1-9H2 |
| Standard InChI Key | SYCHBDMMQBWRFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)N=C(N=C2N3CCNCC3)C4CC4 |
Introduction
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound with a unique structural composition. It features a cyclopropyl group, a piperazine moiety, and a cyclopenta[d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential applications in developing therapeutic agents, particularly those targeting neurological and psychological conditions .
Synthesis
The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. These methods may vary but generally include the formation of the cyclopenta[d]pyrimidine core followed by the introduction of the cyclopropyl and piperazine groups. Industrial production focuses on optimizing these synthetic routes to maximize yield and minimize costs, often employing catalysts and high-throughput screening techniques.
Biological Activity
The biological activity of this compound is primarily related to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate receptor signaling pathways, particularly those involved in neurotransmitter systems such as serotonin and dopamine pathways. This makes it a candidate for further pharmacological studies, especially in treating psychiatric disorders like anxiety and depression.
Potential Applications
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has potential applications in various fields, including:
-
Neurological Disorders: Due to its ability to modulate neurotransmitter systems, it may be useful in treating conditions such as anxiety and depression.
-
Pharmaceutical Development: Its unique structural features make it a candidate for developing novel therapeutic agents.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine | Contains a methyl group instead of piperazine | Potentially different biological activity due to methyl substitution |
| 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-trifluoromethylpyrimidine | Features a trifluoromethyl group | Increased lipophilicity and metabolic stability |
| 3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | Different core structure with pyridazine | May exhibit distinct pharmacological profiles |
These compounds highlight the versatility of modifying the core structure to achieve different pharmacological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume